molecular formula C11H10BrClO2 B2362825 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 2356793-84-3

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2362825
CAS No.: 2356793-84-3
M. Wt: 289.55
InChI Key: IOXUBQOIEWCUCH-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10BrClO2 and a molecular weight of 289.56 g/mol . It is characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is attached to a cyclobutane ring with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chlorophenyl derivatives.

    Cyclobutane Formation: The phenyl derivative undergoes a cyclization reaction to form the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclobutane ring. This structural uniqueness can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXUBQOIEWCUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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